Crystal Structure Stacking: 8-Br Triacetyl Adenosine vs. 8-Br Triacetyl Guanosine — Ribose Pucker and Intermolecular Interaction Differences
Single-crystal X-ray diffraction of 8-bromo-2',3',5'-triacetyl adenosine (8-Br Tri A) and its guanosine counterpart (8-Br Tri G) revealed that the ribose pucker in 8-Br Tri A differs from that observed in unbrominated Tri A and unacetylated 8-Br A analogues. The combined acetyl and bromine substitutions alter base-stacking geometry in the crystal lattice [1]. This structure-verified conformational distinction means that 8-Br Tri A cannot be used interchangeably with either its des-bromo or des-acetyl analogs in solid-state or co-crystallization studies where packing interactions are critical.
| Evidence Dimension | Ribose pucker and crystal packing (stacking) geometry |
|---|---|
| Target Compound Data | 8-Br Tri A (8-bromo-2',3',5'-triacetyl adenosine): ribose pucker differs from unbrominated Tri A; unique stacking motif confirmed by single-crystal X-ray diffraction [1] |
| Comparator Or Baseline | 8-Br Tri G (8-bromo-2',3',5'-triacetyl guanosine); unbrominated Tri A; unacetylated 8-Br A — all studied in the same crystallographic paper [1] |
| Quantified Difference | Qualitative but structurally resolved: the ribose puckers differ; the combination of Br at C8 and three acetyl groups produces a stacking arrangement not observed in either the unbrominated triacetyl or the brominated-but-unacetylated analogs |
| Conditions | Single-crystal X-ray diffraction; crystals grown from appropriate solvent systems; structures solved and refined to publication quality (Nucleosides & Nucleotides, 1992) |
Why This Matters
For researchers requiring structurally authenticated reference material for X-ray co-crystallography or solid-state NMR, the verified crystal packing of 8-Br Tri A provides a defined benchmark that des-bromo or des-acetyl analogs cannot replicate.
- [1] Mande, S. S.; Lalitha, H. N.; Ramakumar, S.; Viswamitra, M. A. Influence of Acetyl and Bromine Substitutions on Stacking. Crystal and Molecular Structures of 8-Bromo-2',3',5'-Triacetyl Adenosine and 8-Bromo-2',3',5'-Triacetyl Guanosine. Nucleosides & Nucleotides 1992, 11 (5), 1089–1101. View Source
